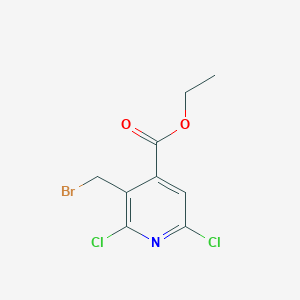

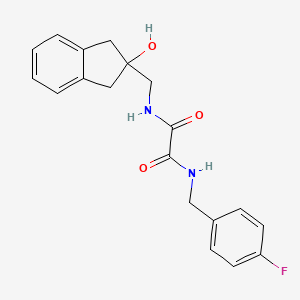

![molecular formula C17H13FN2OS2 B2569054 3-(4-fluorophenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one CAS No. 1008035-69-5](/img/structure/B2569054.png)

3-(4-fluorophenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . The thiazole scaffold is present in more than 18 FDA-approved drugs .

Synthesis Analysis

The synthesis of thiazole compounds involves several artificial paths and varied physico-chemical factors . For instance, bis-thiazoles were prepared by the reaction of 3-hexylthiophene with lithium 2,2,6,6-tetramethylpiperidide to give 4-hexylthiophene-2-carbaldehyde then was reacted with dithiooxamide .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis

Free thiazole is a light-yellow liquid with an odor similar to pyridine . It shows similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Scientific Research Applications

Anticancer Activity

These compounds, being derivatives of 1,3,4-thiadiazole, have shown potential as anticancer agents . They can disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells .

Antimicrobial Properties

Thiadiazole derivatives have shown significant antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.

Antifungal Applications

These compounds have also demonstrated antifungal properties , which could be harnessed in the creation of new antifungal medications.

Antimycobacterial Activity

Thiadiazole derivatives have been found to possess antimycobacterial activity , which could be useful in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Analgesic and Anti-inflammatory Properties

These compounds have shown potential as analgesic and anti-inflammatory agents , which could be beneficial in the management of pain and inflammation.

Antipsychotic and Antidepressant Applications

Thiadiazole derivatives have demonstrated antipsychotic and antidepressant properties , suggesting their potential use in the treatment of mental health disorders.

Anticonvulsant Activity

These compounds have shown anticonvulsant activity , which could be beneficial in the treatment of seizure disorders.

Anti-leishmanial Properties

Thiadiazole derivatives have demonstrated anti-leishmanial properties , indicating their potential use in the treatment of leishmaniasis, a tropical disease caused by parasites of the genus Leishmania.

Mechanism of Action

Target of Action

The primary targets of the compound 3-(4-fluorophenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one are currently unknown. This compound is a derivative of thiazole, a heterocyclic compound that has been found to interact with a variety of biological targets

Mode of Action

Thiazole derivatives have been found to interact with biological systems in a variety of ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole derivatives have been found to have a broad range of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

As a thiazole derivative, it may have a variety of biological activities, including potential antiviral, anti-inflammatory, and anticancer effects .

Future Directions

properties

IUPAC Name |

3-(4-fluorophenyl)-6-phenyl-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS2/c18-12-8-6-11(7-9-12)16-20-14(10-23-16)15(21)19(17(20)22)13-4-2-1-3-5-13/h1-9,14,16H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVROSNAOLQSRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)N(C(=S)N2C(S1)C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

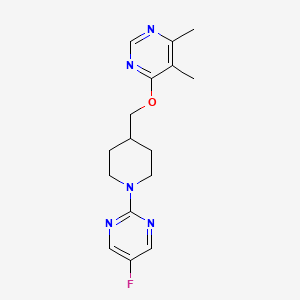

![4-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B2568979.png)

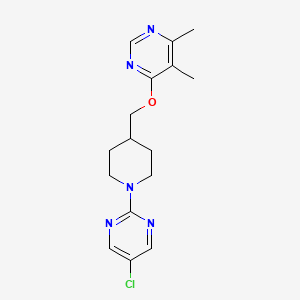

![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide](/img/structure/B2568983.png)

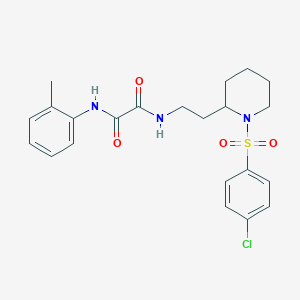

![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2568986.png)

![3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2568988.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2568991.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2568992.png)